Cnidimoside A
Descripción
Cnidimoside A is a naturally occurring glycoside with the molecular formula C₂₁H₂₆O₁₀ and an average molecular weight of 438.429 g/mol . It features five defined stereocenters and a validated double-bond configuration, classified as a chromone glycoside. Structurally, it consists of a β-D-glucopyranosyl unit linked to a chromone aglycone moiety via a (2Z)-4-(5,7-dihydroxy-2-methyl-4-oxo-4H-chromen-6-yl)-2-methyl-2-buten-1-yl group .
Cnidimoside A has been isolated from plants such as Cnidium monnieri and exhibits diverse bioactivities, including anti-inflammatory, anti-adipogenic, and TRPV1 antagonistic effects . Its mechanisms involve suppressing nitric oxide (NO) production in macrophages and inhibiting adipocyte differentiation in 3T3-L1 cells . Additionally, it interacts with TRPV1, a pain- and inflammation-associated ion channel, with high binding affinity .
Propiedades
Fórmula molecular |
C21H26O10 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-methyl-6-[(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl]chromen-4-one |
InChI |
InChI=1S/C21H26O10/c1-9(8-29-21-20(28)19(27)18(26)15(7-22)31-21)3-4-11-12(23)6-14-16(17(11)25)13(24)5-10(2)30-14/h3,5-6,15,18-23,25-28H,4,7-8H2,1-2H3/b9-3-/t15-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
VZTJAPXJLBMTAU-XQGMFAHKSA-N |
SMILES isomérico |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)COC3C(C(C(C(O3)CO)O)O)O)O |
Sinónimos |
cnidimoside A |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Cnidimoside A belongs to a class of chromone and flavonoid glycosides. Key structural analogs include:
Cnidimol A
- Molecular Formula : C₁₉H₂₂O₉ .
- Key Differences: Lacks the glucopyranosyl unit present in Cnidimoside A, resulting in reduced solubility and altered bioactivity. Both compounds are amorphous white solids, but Cnidimol A shows weaker anti-inflammatory effects in RAW 264.7 macrophages .
Undulatoside A
- Molecular Formula : C₂₄H₃₀O₁₂ .
- Key Differences: Contains an additional sugar moiety, enhancing water solubility. Undulatoside A inhibits NO production with an IC₅₀ of 49.8 μM, comparable to Cnidimoside A (~45–65 μM range for similar compounds) .
Heterocarpin and Hyunganol II
- Heterocarpin (C₂₀H₂₄O₈): A chromone derivative without glycosylation, leading to lower bioavailability .
Table 1: Structural and Functional Comparison of Chromone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivity |
|---|---|---|---|
| Cnidimoside A | C₂₁H₂₆O₁₀ | 438.43 | Anti-adipogenic, TRPV1 antagonist |
| Cnidimol A | C₁₉H₂₂O₉ | 386.37 | Moderate anti-inflammatory |
| Undulatoside A | C₂₄H₃₀O₁₂ | 522.49 | NO inhibition (IC₅₀: 49.8 μM) |
| Heterocarpin | C₂₀H₂₄O₈ | 392.40 | Weak TRPV1 interaction |
Comparison with Functional Analogs (TRPV1 Ligands)
Cnidimoside A shares functional similarities with TRPV1 antagonists, though its structural uniqueness confers distinct advantages:
Isorhamnetin-3-mono-β-D-glucoside
- Binding Energy : -106.91 KJ/mol (vs. -114.04 KJ/mol for Cnidimoside A) .
- RMSD : 4.84 Å (vs. 4.34 Å for Cnidimoside A), indicating less stable protein-ligand interaction .
- Gene Targets : Suppresses MAP4K4 and CCR6 (53.9–98.0% mRNA inhibition), whereas Cnidimoside A targets MAPK8 and SDC4 (62.0–89.2% inhibition) .
Kaempferol-7-O-α-L-rhamnoside
- Toxicity: Causes hepatotoxicity and bladder toxicity (Class 5) , unlike Cnidimoside A, which is non-toxic (Class 5) despite mild renal effects .
- ADMET Profile : Lower intestinal absorption (63% vs. 72% for Cnidimoside A) and blood-brain barrier penetration .
Table 2: TRPV1 Ligands Comparison
| Property | Cnidimoside A | Isorhamnetin-3-glucoside | Kaempferol-7-rhamnoside |
|---|---|---|---|
| Binding Energy (KJ/mol) | -114.04 | -106.91 | -113.01 |
| RMSD (Å) | 4.34 | 4.84 | 5.11 |
| mRNA Inhibition (%) | 62.0–89.2 | 53.9–98.0 | 55.0–92.0 |
| Toxicity Class | 5 (Non-toxic) | 4 (Non-toxic) | 5 (Hepatotoxic) |
Toxicity and Pharmacokinetic Profiles
Toxicity
- Cnidimoside A: LD₅₀ (oral) = 601,400 mg/kg; affects renal systems but classified as non-toxic .
- Isorhamnetin-3-glucoside : Higher renal toxicity (LD₅₀ = 459,700 mg/kg) .
- Undulatoside A: Limited toxicity data but shares similar chromone-related safety profiles .
ADMET Properties
| Parameter | Cnidimoside A | Isorhamnetin-3-glucoside | Undulatoside A |
|---|---|---|---|
| Water Solubility (logS) | -2.482 | -3.09 | -2.95 |
| Caco2 Permeability | 0.612 (Low) | 0.498 (Low) | 0.702 (Moderate) |
| BBB Penetration | No | No | No |
| CYP Inhibition | None | None | Moderate |
Discussion
Cnidimoside A exhibits superior binding affinity and target specificity compared to structural analogs like Cnidimol A and functional analogs like Isorhamnetin-3-glucoside. Its non-toxic classification and moderate ADMET properties make it a promising candidate for anti-inflammatory and anti-adipogenic therapies.
In contrast, Undulatoside A offers better solubility but less potent TRPV1 antagonism, while Kaempferol derivatives, though bioactive, pose higher toxicity risks. Future studies should explore synergistic combinations of Cnidimoside A with bioavailability enhancers to optimize therapeutic outcomes.
Q & A
Q. How can researchers design initial bioactivity screens for Cnidimoside A?
- Methodological Answer : Prioritize in vitro assays targeting pathways suggested by structural analogs, such as anti-inflammatory or TRPV1 modulation. Use lipopolysaccharide (LPS)-induced macrophage models for inflammation or calcium flux assays for TRPV1 antagonism. Include positive controls (e.g., capsazepine for TRPV1) and dose-response curves (1–100 µM) to establish potency .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on Cnidimoside A’s anti-inflammatory mechanisms?
- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to aggregate preclinical studies, assessing bias via risk-of-bias tools (e.g., SYRCLE for animal studies). Use meta-regression to identify variables (e.g., dosage, model systems) causing discrepancies. Validate hypotheses with knock-out cell lines (e.g., NF-κB or COX-2 deficient) to isolate pathways .
Q. What in silico strategies optimize Cnidimoside A’s TRPV1 binding affinity?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-protein stability. Use free-energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) to quantify binding energies. Mutagenesis studies (e.g., TRPV1 S502A/T704A mutants) can validate predicted interaction sites .
Q. How can synthetic routes for Cnidimoside A be optimized to improve yield?
- Methodological Answer : Apply retrosynthetic analysis to simplify the glycoside linkage and chromone core. Optimize glycosylation conditions (e.g., Schmidt conditions with TMSOTf as a promoter). Use design of experiments (DoE) to test variables (temperature, solvent, catalyst) and identify critical parameters via response surface methodology (RSM) .
Q. What analytical approaches ensure Cnidimoside A’s stability under varying pH and temperature?
- Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) using HPLC-UV/PDA to monitor degradation products. Assign degradation pathways via LC-MS/MS and compare with stability-indicating assays. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation .
Q. How does the glycoside moiety influence Cnidimoside A’s pharmacokinetic profile?
- Methodological Answer : Compare pharmacokinetics of aglycone vs. glycoside forms in rodent models. Use LC-MS/MS to quantify plasma concentrations and assess parameters (Cmax, t1/2). Enzymatic hydrolysis studies (e.g., β-glucosidase incubation) clarify metabolic stability .
Q. What strategies validate the reproducibility of Cnidimoside A’s reported bioactivities?
Q. How can researchers integrate multi-omics data to explore Cnidimoside A’s polypharmacology?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) from treated cell lines. Use pathway enrichment tools (DAVID, STRING) to identify overlapping targets. Validate hubs via CRISPR interference or small-molecule inhibitors .
Methodological Considerations
- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting studies .
- Experimental Design : Use factorial designs to test multiple variables (e.g., dose, exposure time) efficiently. Include power analysis to determine sample sizes .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting and obtain ethics committee approval prior to experimentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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